molecular formula C15H12BrFN2O2 B2444486 (4-Bromo-2-fluorophenyl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone CAS No. 2415462-75-6

(4-Bromo-2-fluorophenyl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone

Cat. No. B2444486
CAS RN: 2415462-75-6
M. Wt: 351.175
InChI Key: YXXKVNWPDKVZQD-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluorophenyl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a synthetic compound that belongs to the class of azetidinone derivatives.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluorophenyl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone is not fully understood. However, studies suggest that the compound may exert its activity by inhibiting the activity of specific enzymes or by interacting with specific receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that (4-Bromo-2-fluorophenyl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone exhibits various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and inhibit the activity of specific enzymes.

Advantages and Limitations for Lab Experiments

The compound (4-Bromo-2-fluorophenyl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone has several advantages and limitations for lab experiments. One of the advantages is its potential activity against various enzymes and receptors, which makes it a promising candidate for drug development. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on (4-Bromo-2-fluorophenyl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its activity against other enzymes and receptors. Additionally, more research is needed to understand its mechanism of action and to optimize its synthesis method for better yields and scalability.

Synthesis Methods

The synthesis of (4-Bromo-2-fluorophenyl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone involves the reaction of 4-bromo-2-fluoroaniline with 3-(4-pyridinyloxy)propionyl chloride in the presence of a base. The reaction leads to the formation of the intermediate 3-(4-pyridinyloxy)propionyl-4-bromo-2-fluoroaniline, which is then treated with sodium hydride and 1-chloro-3-bromopropane to yield the final product.

Scientific Research Applications

The compound (4-Bromo-2-fluorophenyl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone has shown potential in various scientific research applications. It has been studied for its antitumor, antibacterial, and antifungal activities. The compound has also been tested for its activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase.

properties

IUPAC Name

(4-bromo-2-fluorophenyl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFN2O2/c16-10-1-2-13(14(17)7-10)15(20)19-8-12(9-19)21-11-3-5-18-6-4-11/h1-7,12H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXKVNWPDKVZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=C(C=C2)Br)F)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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